molecular formula C9H11N3O4 B13400604 2,2'-Anhydrocytidine

2,2'-Anhydrocytidine

Cat. No.: B13400604
M. Wt: 225.20 g/mol
InChI Key: BBDAGFIXKZCXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2’-Anhydrocytidine, also known as cyclocytidine, is a synthetic nucleoside analog. It is a derivative of cytidine, where the hydroxyl group at the 2’ position is replaced by an oxygen bridge, forming a cyclic structure. This compound is known for its role as a prodrug, which is metabolized to cytarabine, an antineoplastic agent used in chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Anhydrocytidine can be synthesized from cytidine through a cyclization reaction. The process involves the treatment of cytidine with an acid catalyst, such as hydrochloric acid, which facilitates the formation of the cyclic ether structure by removing a molecule of water .

Industrial Production Methods: In industrial settings, the production of 2,2’-Anhydrocytidine involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Anhydrocytidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of 2,2’-Anhydrocytidine, which can have different biological activities .

Scientific Research Applications

2,2’-Anhydrocytidine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other nucleoside analogs.

    Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.

    Medicine: As a prodrug of cytarabine, it is used in the treatment of certain types of leukemia.

    Industry: It is used in the development of antiviral and anticancer drugs.

Mechanism of Action

The exact mechanism of action of 2,2’-Anhydrocytidine is not fully understood. it is believed to exert its effects by binding to fatty acids and tubule cells in the liver. It also induces the production of epidermal growth factor and inhibits the phase transition temperature of nuclear DNA . As a prodrug, it is metabolized to cytarabine, which inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination .

Comparison with Similar Compounds

Uniqueness: 2,2’-Anhydrocytidine is unique due to its cyclic structure, which imparts stability and allows it to act as a prodrug for cytarabine. This property makes it valuable in chemotherapy, providing a more constant antineoplastic action compared to direct administration of cytarabine .

Properties

IUPAC Name

4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8/h1-2,4,6-8,10,13-14H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDAGFIXKZCXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860463
Record name 2-(Hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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